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molecular formula C11H13BrFNO B8793450 N-(4-bromo-2-fluorophenyl)-2,2-dimethylpropanamide

N-(4-bromo-2-fluorophenyl)-2,2-dimethylpropanamide

Cat. No. B8793450
M. Wt: 274.13 g/mol
InChI Key: ROSBRHGCAMOQFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05539112

Procedure details

70.6 g (258 mmol) of the above 4-bromo-2-fluoro-N-pivaloylaniline was dissolved in 500 mL of toluene under argon atmosphere, 108 mL (310 mmol) of 1-ethoxyvinyltributyltin and 1.80 g (2.57 mmol) of bis(triphenylphosphine)palladium (II) chloride were added, and the mixture was stirred at 100° C. for 5 hours. The reaction solution was cooled on ice, 500 mL of 2N HCL was added, and the mixture was stirred at room temperature for 2 hours. The insoluble matters were filtered off and the filtrate was extracted once with ethyl acetate. 500 mL of a 10% aqueous solutiuon of ammonium fluoride was added to the organic layer and the mixture was stirred at room temperature for 3 hours. The insoluble matters were filtered off and the organic layer was washed once with water and once with an aqueous saturated solution of sodium chloride and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure and the residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=6:1-4:1), to give 60.8 g of 3'-fluoro-4'-pivaloylaminoacetophenone (yield: 99%).
Quantity
70.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
108 mL
Type
reactant
Reaction Step Two
Name
bis(triphenylphosphine)palladium (II) chloride
Quantity
1.8 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:14]=[CH:13][C:5]([NH:6][C:7](=[O:12])[C:8]([CH3:11])([CH3:10])[CH3:9])=[C:4]([F:15])[CH:3]=1.[CH2:16]([O:18]C([Sn](CCCC)(CCCC)CCCC)=C)[CH3:17]>C1(C)C=CC=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl>[F:15][C:4]1[CH:3]=[C:2]([C:16](=[O:18])[CH3:17])[CH:14]=[CH:13][C:5]=1[NH:6][C:7](=[O:12])[C:8]([CH3:11])([CH3:10])[CH3:9] |f:3.4.5|

Inputs

Step One
Name
Quantity
70.6 g
Type
reactant
Smiles
BrC1=CC(=C(NC(C(C)(C)C)=O)C=C1)F
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
108 mL
Type
reactant
Smiles
C(C)OC(=C)[Sn](CCCC)(CCCC)CCCC
Name
bis(triphenylphosphine)palladium (II) chloride
Quantity
1.8 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled on ice, 500 mL of 2N HCL
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The insoluble matters were filtered off
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted once with ethyl acetate
ADDITION
Type
ADDITION
Details
500 mL of a 10% aqueous solutiuon of ammonium fluoride was added to the organic layer
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The insoluble matters were filtered off
WASH
Type
WASH
Details
the organic layer was washed once with water and once with an aqueous saturated solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=6:1-4:1)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC=1C=C(C=CC1NC(C(C)(C)C)=O)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 60.8 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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